N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide
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Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H19N3O7S and its molecular weight is 421.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Structural Characterization
- The synthesis techniques for compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide often involve complex reactions, leading to derivatives with potential biological applications. For instance, the synthesis of thiazolidin derivatives involves condensation and reaction with various hydrazine derivatives, highlighting the intricate chemical processes involved in producing such compounds (Patel & Dhameliya, 2010). Spectroscopic techniques, such as IR, 1H NMR, and 13C NMR, play a crucial role in characterizing the structure and confirming the identities of these complex molecules (Arslan, Kazak, & Aydın, 2015).
Antimicrobial Properties
- The antimicrobial potential of these compounds is a significant area of interest. Various derivatives have shown promising antibacterial and antifungal activities, making them potential candidates for addressing microbial diseases. This is exemplified by the synthesis and screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which exhibited in vitro activity against both Gram-positive and Gram-negative bacteria, as well as strains of fungi (Desai, Rajpara, & Joshi, 2013).
Anti-Inflammatory, Analgesic, and Anticonvulsant Activities
- The derivatives of the compound also exhibit anti-inflammatory, analgesic, and anticonvulsant activities. These properties are crucial in the pharmacological field, offering potential therapeutic interventions for various conditions. For instance, novel 3-(4,6-dimethoxybenzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives were prepared and evaluated for these specific activities, showing significant results (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Electrochemical and Spectroscopic Analysis
- Understanding the electrochemical behaviors of related compounds is essential for quantitative determinations and potential applications in various fields. Studies involving cyclic voltammetry and other electrochemical techniques provide insight into electron transfer processes and standard rate constants, contributing to the foundational knowledge necessary for further development and application of these compounds (Zeybek, Durmus, Tekiner-Gulbas, Akı-Şener, Yalcin, & Kılıç, 2009).
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-27-16-10-14(15(21(23)24)11-17(16)28-2)18(22)19-12-5-3-6-13(9-12)20-7-4-8-29(20,25)26/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKCLLFFFHFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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